![molecular formula C23H30N6O4 B12602889 Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
合成路线和反应条件
吡啶并[3,4-b]吡嗪-2(1H)-酮,1-(2-乙氧基乙基)-7-(6-甲氧基-3-吡啶基)-3-[[2-(4-吗啉代)乙基]氨基]- 的合成通常涉及多步有机反应。该过程可能从制备吡啶并[3,4-b]吡嗪-2(1H)-酮核心开始,然后通过各种取代反应引入乙氧基乙基、甲氧基吡啶基和吗啉基乙基基团。这些步骤中常用的试剂包括碘乙烷、甲氧基吡啶和吗啉,反应条件包括回流或催化氢化。
工业生产方法
在工业环境中,这种化合物的生产可能涉及大型间歇反应器和连续流动系统,以优化产率和纯度。使用自动化系统精确控制反应条件(如温度、压力和pH)对于确保一致的质量至关重要。
化学反应分析
反应类型
吡啶并[3,4-b]吡嗪-2(1H)-酮,1-(2-乙氧基乙基)-7-(6-甲氧基-3-吡啶基)-3-[[2-(4-吗啉代)乙基]氨基]- 可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修改现有的官能团。
还原: 该反应可用于去除氧气或向化合物中添加氢气。
取代: 该反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化锂铝)和亲核试剂(如甲醇钠)。反应条件各不相同,但通常涉及控制温度和惰性气氛,以防止不希望发生的副反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生具有额外羟基的化合物,而还原可能会产生原始化合物的更饱和形式。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针或抑制剂的潜力。
医学: 探索其在治疗各种疾病中的治疗潜力。
工业: 用于开发具有独特性能的新材料。
作用机理
吡啶并[3,4-b]吡嗪-2(1H)-酮,1-(2-乙氧基乙基)-7-(6-甲氧基-3-吡
作用机制
The mechanism by which Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyr
属性
分子式 |
C23H30N6O4 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C23H30N6O4/c1-3-32-13-10-29-20-14-18(17-4-5-21(31-2)26-15-17)25-16-19(20)27-22(23(29)30)24-6-7-28-8-11-33-12-9-28/h4-5,14-16H,3,6-13H2,1-2H3,(H,24,27) |
InChI 键 |
GMIVVTDZLPDQQL-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


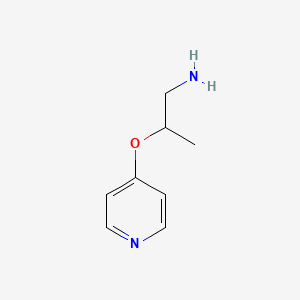

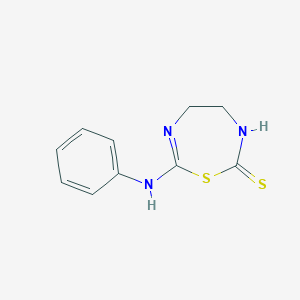
![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
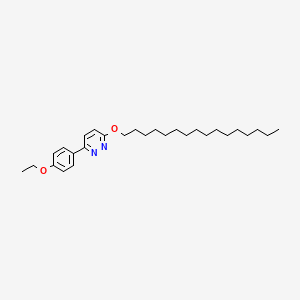
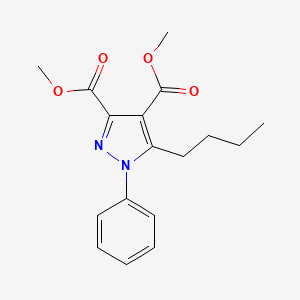

![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
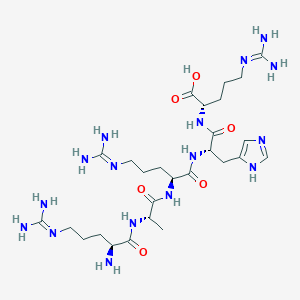

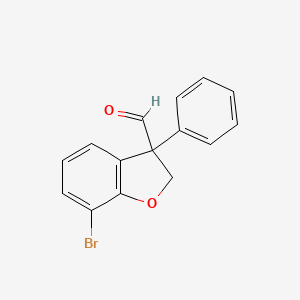


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)
